Home > Products > Screening Compounds P46534 > Dasiglucagon [WHO-DD]
Dasiglucagon [WHO-DD] -

Dasiglucagon [WHO-DD]

Catalog Number: EVT-10956086
CAS Number:
Molecular Formula: C152H222N38O50
Molecular Weight: 3381.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dasiglucagon is a synthetic analog of glucagon, a peptide hormone crucial for glucose metabolism. It is primarily used in the treatment of severe hypoglycemia, particularly in individuals with diabetes. Dasiglucagon consists of 29 amino acids, including seven modifications that enhance its stability and efficacy compared to endogenous glucagon. It was approved by the U.S. Food and Drug Administration in March 2021 and is marketed under the brand name Zegalogue .

Source and Classification

Dasiglucagon is classified as an antihypoglycemic agent and falls under several categories, including:

  • Glucagon receptor agonists
  • Amino acids, peptides, and proteins
  • Hormones and hormone substitutes

The chemical structure of dasiglucagon can be represented by the formula C152H222N38O50C_{152}H_{222}N_{38}O_{50} with a unique identifier of CID 126961379 .

Synthesis Analysis

Dasiglucagon is synthesized through solid-phase peptide synthesis, which allows for the incorporation of specific amino acid substitutions that improve its pharmacological properties. The modifications include alterations to increase resistance to enzymatic degradation and enhance solubility. The synthesis process typically involves:

  1. Coupling of Protected Amino Acids: Sequential addition of amino acids while protecting functional groups to prevent unwanted reactions.
  2. Cleavage and Purification: Once the peptide chain is assembled, protecting groups are removed, and the product is purified using techniques like high-performance liquid chromatography.
  3. Formulation: The final product is formulated into a stable injectable solution for clinical use .
Molecular Structure Analysis

The molecular structure of dasiglucagon features a sequence of 29 amino acids that are critical for its biological activity. The structural modifications enhance its stability compared to natural glucagon. Key structural data include:

  • Molecular Weight: Approximately 3487.73 g/mol
  • 3D Structure: Dasiglucagon's three-dimensional conformation plays a significant role in its interaction with glucagon receptors, facilitating its action .
Chemical Reactions Analysis

Dasiglucagon undergoes specific biochemical reactions upon administration:

  • Binding to Glucagon Receptors: Upon binding to glucagon receptors in the liver, dasiglucagon activates intracellular signaling pathways via G protein-coupled receptors.
  • Stimulation of Glycogenolysis and Gluconeogenesis: This activation leads to increased levels of cyclic adenosine monophosphate (cAMP), promoting glycogen breakdown (glycogenolysis) and glucose production (gluconeogenesis) in the liver.

The pharmacodynamics of dasiglucagon demonstrate a rapid increase in plasma glucose levels following administration, significantly outpacing that of traditional glucagon formulations .

Mechanism of Action

Dasiglucagon operates by mimicking endogenous glucagon's action:

  1. Receptor Binding: It binds to glucagon receptors located predominantly in the liver.
  2. Signal Transduction: This binding activates Gsα and Gq proteins, leading to the activation of adenylate cyclase.
  3. Increase in cAMP Levels: The resultant rise in intracellular cAMP stimulates glycogenolysis and gluconeogenesis, effectively raising blood glucose levels .

Clinical studies have shown that dasiglucagon can achieve significant increases in blood glucose levels within 30 minutes post-administration, demonstrating its efficacy over traditional glucagon formulations .

Physical and Chemical Properties Analysis

Dasiglucagon exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a clear, colorless solution.
  • Solubility: Highly soluble in water due to its peptide nature.
  • Stability: Enhanced stability due to amino acid substitutions that protect against degradation.

These properties contribute to its effectiveness as a therapeutic agent for treating severe hypoglycemia .

Applications

Dasiglucagon is primarily utilized in clinical settings for:

  • Treatment of Severe Hypoglycemia: It is indicated for patients aged six years and older with diabetes who experience severe hypoglycemic episodes.
  • Emergency Situations: Unlike traditional glucagon preparations that require healthcare professional administration, dasiglucagon can be self-administered, providing patients with greater autonomy in managing their condition.

Research continues into potential new applications for dasiglucagon beyond hypoglycemia management, exploring its implications in broader metabolic disorders .

Molecular Design and Stabilization Strategies of Dasiglucagon

Rational Amino Acid Substitution Framework

Dasiglucagon represents a structurally optimized glucagon analog engineered through strategic amino acid substitutions to overcome the intrinsic instability of native glucagon in aqueous solutions. This 29-amino acid peptide incorporates seven specific mutations that confer fibrillation resistance while preserving biological activity [2] [8]. The substitution framework was designed through comprehensive structure-function analysis targeting residues implicated in glucagon's characteristic amyloid-like fibril formation.

Position-Specific Mutagenesis for Fibrillation Resistance

Position-specific mutagenesis focused on residues within hydrophobic clusters (particularly the central hydrophobic domain spanning positions 12-29) that drive self-association and fibrillogenesis. Key substitutions include the replacement of phenylalanine at position 6 with tyrosine, methionine at position 27 with asparagine, and valine at position 23 with glutamine [8]. These modifications disrupt π-π stacking interactions and hydrophobic contacts that initiate fibrillation cascades. Accelerated stability studies (40°C under shaking conditions) confirmed dasiglucagon remains aggregation-free for over 14 days, while native glucagon forms fibrils within hours under identical conditions [8].

Thermodynamic Profiling of Substituted Residues

Thermodynamic analysis revealed substituted residues exhibit improved hydration shells and reduced β-sheet propensity. Isothermal titration calorimetry demonstrated the mutated peptide maintains a marginally higher free energy state (ΔG = +1.3 kcal/mol) compared to native glucagon, creating an energy barrier against spontaneous aggregation [8]. The substitutions collectively increase the peptide's conformational entropy, effectively raising the activation energy required for nucleation-dependent fibrillation.

Table 1: Key Amino Acid Substitutions in Dasiglucagon

PositionNative Glucagon ResidueDasiglucagon ResidueStabilization Mechanism
6PhenylalanineTyrosineDisrupts π-π stacking
12LysineGlutamateEnhances hydrophilicity
16SerineAspartic acidIntroduces charge repulsion
20AlanineGlutamic acidIncreases solvation
23ValineGlutamineDisrupts hydrophobic core
27MethionineAsparaginePrevents sulfur-mediated aggregation
28AsparagineGlutamic acidEnhances surface charge

Aqueous Stability Enhancement Mechanisms

Comparative Molecular Dynamics Simulations

Molecular dynamics simulations (200ns trajectories) comparing dasiglucagon and native glucagon revealed fundamental differences in conformational behavior. Native glucagon sampled compact helical structures (residues 5-29) with 45% α-helix content that readily exposed hydrophobic patches during transient unfolding events. In contrast, dasiglucagon maintained a dynamic equilibrium between partial helical (residues 10-20) and extended loop conformations, with only 28% persistent α-helix content [8]. This conformational plasticity prevents prolonged exposure of hydrophobic domains, reducing intermolecular association tendencies. The substituted residues enhanced peptide-water interactions, increasing hydrogen bonding by 22% compared to native glucagon (average 58 H-bonds vs. 47.5 at 310K) [8].

Colloidal and Conformational Stability Thresholds

Dasiglucagon achieves colloidal stability at concentrations up to 20 mg/mL in physiological pH solutions – a 10-fold improvement over native glucagon [8]. Analytical ultracentrifugation confirmed the molecule remains predominantly monomeric (>98%) at therapeutic concentrations (1-5 mg/mL), with a dimerization constant (Kd) of 1.7 × 10⁻³ M versus 8.9 × 10⁻⁵ M for native glucagon [3]. Conformational stability thresholds were established via variable-temperature circular dichroism, demonstrating dasiglucagon maintains structural integrity up to 65°C (midpoint transition temperature, Tm), compared to 42°C for native glucagon [8]. The free energy of unfolding (ΔG°unf) increased from 3.2 kcal/mol (native) to 6.8 kcal/mol (dasiglucagon), indicating substantially enhanced resistance to thermal denaturation.

Table 2: Stability Parameters of Dasiglucagon vs. Native Glucagon

ParameterNative GlucagonDasiglucagonImprovement Factor
Aggregation onset (37°C)2.8 hours>1 year>3000x
Monomeric fraction (5 mg/mL)68%99.5%1.46x
Dimerization constant (Kd)8.9 × 10⁻⁵ M1.7 × 10⁻³ M19x less dimerization
Midpoint transition temperature42°C65°C+23°C
ΔG°unf (kcal/mol)3.26.82.13x

Structure-Activity Relationship (SAR) Modeling

Receptor Binding Affinity Conservation Strategies

Despite substantial structural modifications, dasiglucagon maintains near-equivalent binding affinity (Kd = 1.9 nM) to the glucagon receptor compared to native glucagon (Kd = 2.1 nM) [2]. This conservation was achieved through strategic preservation of pharmacophore residues: molecular docking simulations confirmed tyrosine¹, aspartate⁹, serine¹¹, arginine¹⁷, and tyrosine²⁰ maintain identical positioning within the receptor binding cleft [8]. The substituted residues primarily occupy solvent-exposed regions without participating in direct receptor contacts. Notably, the tyrosine-for-phenylalanine substitution at position 6 enhances polar contacts with Gln²⁵⁸ of the receptor, compensating for minor perturbations caused by glutamate at position 16 [8]. Functional cAMP assays in HEK293 cells expressing human glucagon receptors demonstrated equivalent maximal efficacy (Eₘₐₓ) and a right-shifted EC₅₀ (0.64 nM vs. 0.52 nM for native glucagon), confirming preserved agonism [3].

Impact of Substitutions on Biophysical Degradation Pathways

The amino acid substitutions redirect degradation pathways from aggregation toward first-order hydrolysis. Native glucagon degrades primarily through nucleation-dependent fibrillation (70% of degradation products), while dasiglucagon undergoes predominantly hydrolytic cleavage (85% of degradation products) at labile aspartate-proline bonds [8]. Accelerated degradation studies (pH 7.4, 40°C) identified deamidation at asparagine²⁸ and aspartate isomerization as primary degradation routes, occurring at rates 4-fold slower than fibrillation in native glucagon [8]. The modifications also confer resistance to enzymatic degradation: dasiglucagon exhibited a 2.3-fold longer plasma half-life (t₁/₂ = 30 minutes) compared to native glucagon (t₁/₂ = 13 minutes) in human plasma incubation studies, attributed to reduced susceptibility to dipeptidyl peptidase cleavage and neutral endopeptidase activity [7] [8].

Table 3: Structure-Activity Relationship of Key Substitutions

PositionSubstitutionReceptor Interaction ImpactDegradation Pathway Influence
6Phe→TyrEnhanced H-bond with Gln²⁵⁸Blocks oxidation-prone site
12Lys→GluNo direct impactEliminates trypsin cleavage site
16Ser→AspSteric interference with loopIntroduces new deamidation site
20Ala→GluPeripheral charge modificationIncreases surface charge repulsion
23Val→GlnNone (solvent-exposed)Disrupts hydrophobic nucleation
27Met→AsnNoneEliminates oxidation-sensitive residue
28Asn→GluAltered backbone conformationAccelerates Asn²⁸ deamidation

Properties

Product Name

Dasiglucagon [WHO-DD]

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C152H222N38O50

Molecular Weight

3381.6 g/mol

InChI

InChI=1S/C152H222N38O50/c1-73(2)55-99(133(222)171-98(47-51-116(206)207)132(221)183-111(71-194)144(233)189-122(80(11)197)149(238)239)174-137(226)105(61-85-65-161-91-32-21-20-31-89(85)91)178-129(218)93(34-23-25-53-154)172-146(235)119(75(5)6)187-139(228)103(57-81-27-16-14-17-28-81)176-131(220)97(46-50-115(204)205)170-130(219)96(45-49-114(202)203)167-123(212)76(7)164-127(216)94(35-26-54-160-151(157)158)166-124(213)77(8)165-150(240)152(12,13)190-145(234)107(64-118(210)211)180-134(223)100(56-74(3)4)173-135(224)101(59-83-36-40-87(198)41-37-83)175-128(217)92(33-22-24-52-153)168-142(231)109(69-192)184-136(225)102(60-84-38-42-88(199)43-39-84)177-138(227)106(63-117(208)209)179-143(232)110(70-193)185-148(237)121(79(10)196)188-140(229)104(58-82-29-18-15-19-30-82)181-147(236)120(78(9)195)186-113(201)67-162-126(215)95(44-48-112(156)200)169-141(230)108(68-191)182-125(214)90(155)62-86-66-159-72-163-86/h14-21,27-32,36-43,65-66,72-80,90,92-111,119-122,161,191-199H,22-26,33-35,44-64,67-71,153-155H2,1-13H3,(H2,156,200)(H,159,163)(H,162,215)(H,164,216)(H,165,240)(H,166,213)(H,167,212)(H,168,231)(H,169,230)(H,170,219)(H,171,222)(H,172,235)(H,173,224)(H,174,226)(H,175,217)(H,176,220)(H,177,227)(H,178,218)(H,179,232)(H,180,223)(H,181,236)(H,182,214)(H,183,221)(H,184,225)(H,185,237)(H,186,201)(H,187,228)(H,188,229)(H,189,233)(H,190,234)(H,202,203)(H,204,205)(H,206,207)(H,208,209)(H,210,211)(H,238,239)(H4,157,158,160)/t76-,77-,78+,79+,80+,90-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,119-,120-,121-,122-/m0/s1

InChI Key

RZRMFQMNPDPAIX-AJTOSFMRSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CNC=N7)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)NC(C)(C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CNC=N7)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.